

# 2-Methyl-6-nitroaniline melting point and boiling point

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## Compound of Interest

Compound Name: 2-Methyl-6-nitroaniline

Cat. No.: B018888

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methyl-6-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **2-Methyl-6-nitroaniline** (CAS No. 570-24-1), a key intermediate in the synthesis of dyes, pigments, and potentially in pharmaceutical and agrochemical development. This document outlines its core physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

## Core Physicochemical Data

**2-Methyl-6-nitroaniline**, also known as 6-nitro-o-toluidine, is an organic compound with the chemical formula C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>. It typically appears as orange-yellow prisms or a brown granular powder.<sup>[1][2]</sup> Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and the design of synthetic and purification processes.

## Data Summary

The experimentally determined melting and boiling points of **2-Methyl-6-nitroaniline** are summarized in the table below. The data indicates a consistent range for the melting point across various sources. The boiling point has been determined under reduced pressure.

Parameter	Value	Conditions	Reference(s)
Melting Point	93-96 °C	(lit.)	[2][3][4][5][6]
91-98 °C	[7]		
93.0 to 97.0 °C			
199 to 205 °F (92.8 to 96.1 °C)	(NTP, 1992)	[1]	
Boiling Point	124 °C	at 1 mmHg	[3][4][6]

## Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the melting and boiling points of a solid organic compound like **2-Methyl-6-nitroaniline**.

### Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

#### Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Sample of **2-Methyl-6-nitroaniline**

#### Procedure:

- Sample Preparation: A small amount of dry **2-Methyl-6-nitroaniline** is finely ground using a mortar and pestle to ensure uniform heat distribution.

- Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation:
  - The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to around 75 °C for **2-Methyl-6-nitroaniline**).
  - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
  - The sample is observed closely through the magnifying lens.
- Data Recording: Two temperatures are recorded:
  - The temperature at which the first drop of liquid appears.
  - The temperature at which the entire sample has completely melted into a clear liquid.
  - This range (e.g., 93-96 °C) is reported as the melting point.

## Boiling Point Determination at Reduced Pressure

Due to the high boiling point of many organic compounds at atmospheric pressure, which can lead to decomposition, the boiling point is often determined at a reduced pressure (vacuum).

Apparatus:

- Hickman still or similar small-scale distillation apparatus
- Heat source (heating mantle or oil bath)
- Thermometer and adapter

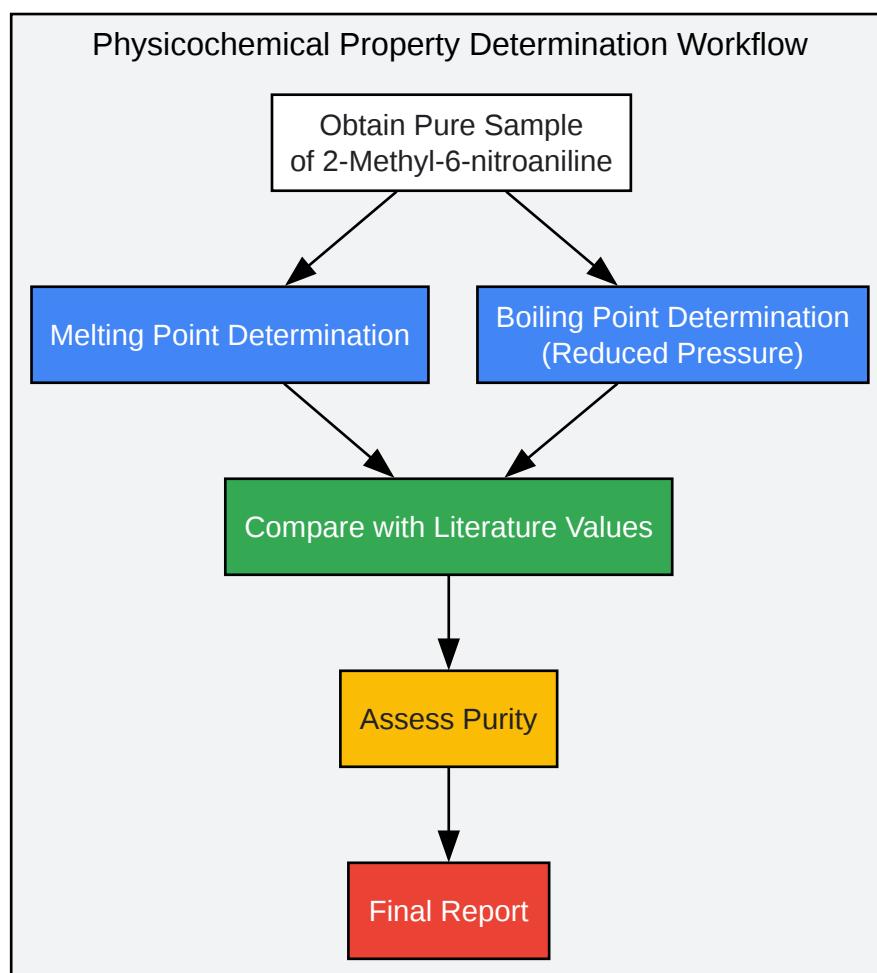
- Vacuum source (e.g., vacuum pump)
- Manometer (to measure pressure)
- Boiling chips or a magnetic stirrer

**Procedure:**

- Apparatus Assembly: A small quantity (e.g., 1-2 mL) of molten **2-Methyl-6-nitroaniline** and a boiling chip are placed in the distillation flask. The thermometer is positioned such that the top of the bulb is level with the side arm leading to the condenser or collection well.
- System Evacuation: The apparatus is securely assembled and connected to the vacuum source. The system is evacuated to the desired pressure (e.g., 1 mmHg), which is monitored by the manometer.
- Heating: The sample is heated gently. The use of a magnetic stirrer is recommended for smooth boiling.
- Equilibrium and Measurement: The sample is heated until a steady reflux of condensate is observed on the thermometer bulb. The temperature is recorded when it becomes stable. This stable temperature is the boiling point of the substance at that specific pressure.
- Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 124 °C / 1 mmHg).

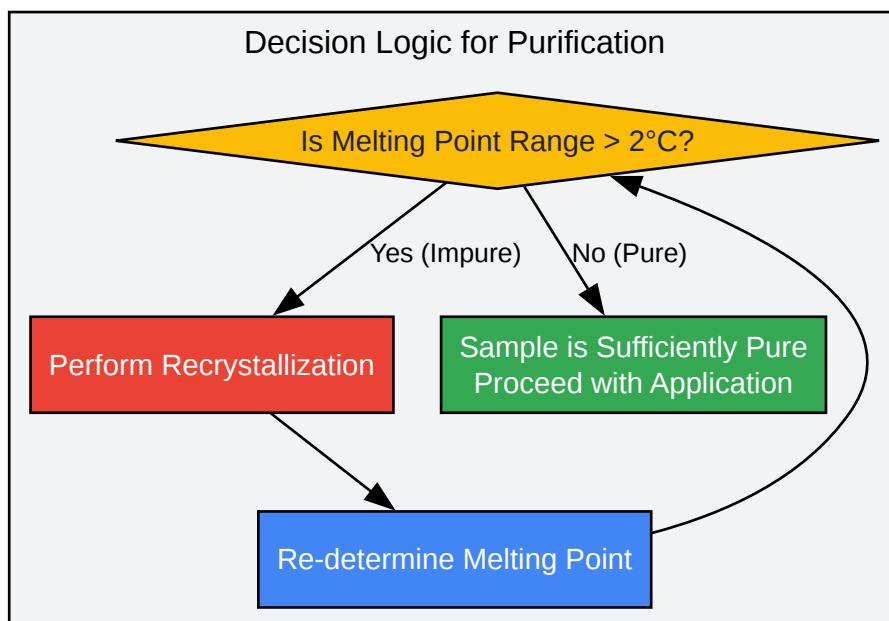
## Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the physicochemical analysis described.



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Caption: Workflow for Physicochemical Analysis.



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Caption: Purity Assessment Logic Based on Melting Point.

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